

Physical and chemical properties of (1R)-Chrysanthemolactone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1R)-Chrysanthemolactone

Cat. No.: B190793

[Get Quote](#)

(1R)-Chrysanthemolactone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(1R)-Chrysanthemolactone, a naturally occurring monoterpenoid found in select species of the Chrysanthemum plant, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a detailed overview of the known physical and chemical properties of **(1R)-Chrysanthemolactone**, alongside available experimental data and methodologies.

Core Physical and Chemical Properties

(1R)-Chrysanthemolactone, with the CAS Number 14087-70-8, is a bicyclic lactone.^[1] Its fundamental properties are summarized in the tables below.

General and Physical Properties

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₆ O ₂	[1]
Molecular Weight	168.23 g/mol	[1]
Appearance	White crystalline solid	
Melting Point	80-83 °C	
Boiling Point	257.18 °C (estimated)	
Density	0.9812 g/cm ³ (estimated)	
Solubility	Soluble in alcohol. Limited solubility in water.	

Chromatographic and Spectroscopic Identifiers

Parameter	Value	Source
CAS Number	14087-70-8	[1]
IUPAC Name	(1R,6S)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one	

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unequivocal identification and characterization of **(1R)-Chrysanthemolactone**.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, peer-reviewed assignment of all proton and carbon signals for **(1R)-Chrysanthemolactone** is not readily available in the searched literature, general chemical shift ranges for similar terpenoid lactones can be used for preliminary analysis.

Expected ¹H NMR Spectral Features:

- **Methyl Protons:** Several sharp singlets or doublets are expected in the upfield region (δ 0.8 - 1.5 ppm) corresponding to the multiple methyl groups.
- **Methylene and Methine Protons:** Complex multiplets are anticipated in the region of δ 1.5 - 2.5 ppm for the protons on the cyclohexane and cyclopropane rings.
- **Protons adjacent to the Ether Oxygen:** Signals for protons on carbons attached to the ether oxygen of the lactone ring would likely appear in the downfield region (δ 3.5 - 4.5 ppm).

Expected ^{13}C NMR Spectral Features:

- **Carbonyl Carbon:** A characteristic signal for the lactone carbonyl carbon is expected in the highly deshielded region of the spectrum (δ 170 - 180 ppm).
- **Quaternary Carbons:** Signals for the gem-dimethyl groups and other quaternary carbons would be present.
- **Methine and Methylene Carbons:** A series of signals corresponding to the CH and CH_2 groups of the bicyclic system would be observed in the upfield to mid-range of the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of **(1R)-Chrysanthemolactone** is expected to show characteristic absorption bands for its functional groups.

Wavenumber (cm^{-1})	Functional Group	Vibration Mode
~1735	C=O (Lactone)	Stretching
~2950-2850	C-H (Alkyl)	Stretching
~1465	C-H (Alkyl)	Bending
~1200-1000	C-O (Ether)	Stretching

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and isolation of **(1R)-Chrysanthemolactone** are not extensively documented in publicly available literature.

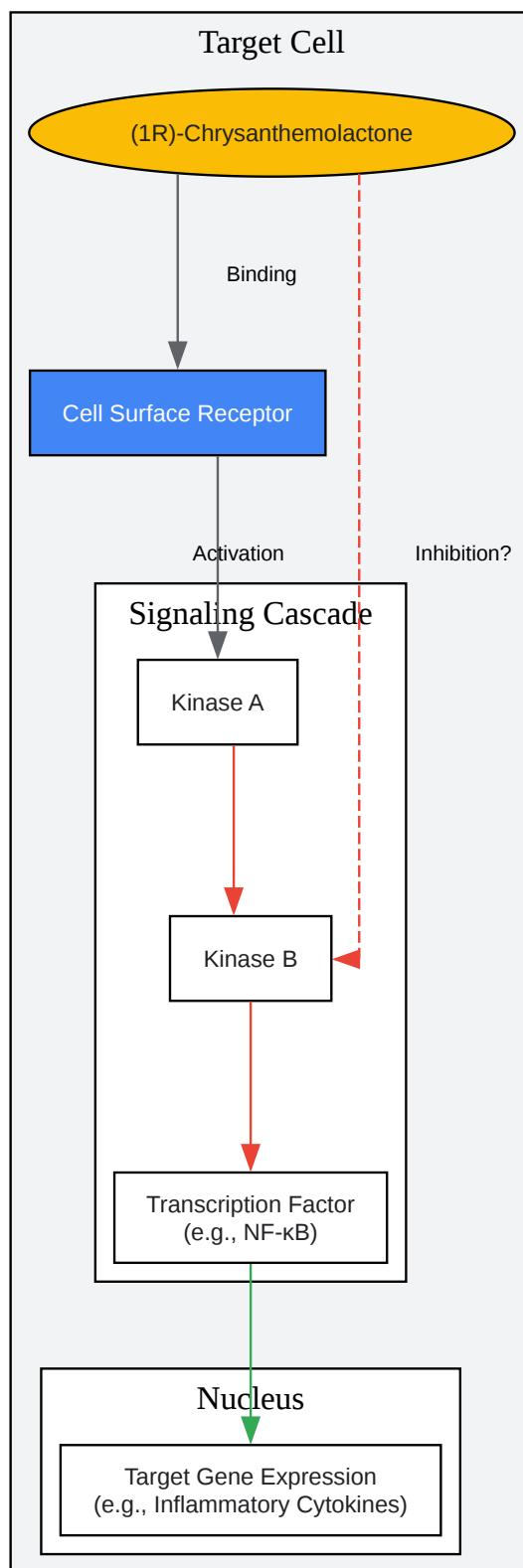
However, general methodologies for the isolation of related terpenoids from *Chrysanthemum* species can be adapted.

General Isolation Procedure from *Chrysanthemum* Flowers

This protocol outlines a general workflow for the extraction and isolation of terpenoid compounds from plant material.

[Click to download full resolution via product page](#)

Caption: General workflow for the isolation of **(1R)-Chrysanthemolactone**.


Methodology:

- Extraction: Dried and powdered *Chrysanthemum* flowers are subjected to solvent extraction, typically using a non-polar solvent like hexane or a polar solvent such as ethanol, to extract the desired terpenoids.
- Filtration and Concentration: The resulting mixture is filtered to remove solid plant material, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
- Chromatographic Separation: The crude extract is then subjected to column chromatography on a silica gel stationary phase. A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate) is used to elute the different components.
- Fraction Analysis and Purification: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing **(1R)-Chrysanthemolactone**. Fractions rich in the target compound are combined and may be subjected to further purification steps, such as high-performance liquid chromatography (HPLC), to obtain the pure compound.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of specific information in the scientific literature detailing the biological activities and associated signaling pathways of **(1R)-Chrysanthemolactone**. While other compounds isolated from Chrysanthemum, such as chrysin and chrysophanol, have been studied for their anti-inflammatory and anti-cancer properties, these findings cannot be directly extrapolated to **(1R)-Chrysanthemolactone**.

Future research is necessary to elucidate the potential therapeutic effects and the mechanism of action of **(1R)-Chrysanthemolactone**. A hypothetical signaling pathway that could be investigated based on the activities of other terpenoids is presented below. This diagram is for illustrative purposes only and is not based on published data for **(1R)-Chrysanthemolactone**.

[Click to download full resolution via product page](#)

Caption: Hypothetical signaling pathway for future investigation.

This technical guide provides a summary of the currently available information on the physical and chemical properties of **(1R)-Chrysanthemolactone**. Further in-depth research is required to fully characterize this compound, particularly in the areas of detailed spectroscopic analysis, development of robust synthesis and isolation protocols, and the exploration of its biological activities and potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical properties of (1R)-Chrysanthemolactone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b190793#physical-and-chemical-properties-of-1r-chrysanthemolactone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com